molecular formula C13H15BrF3NO2 B8151647 tert-Butyl 3-bromo-5-(trifluoromethyl)benzylcarbamate

tert-Butyl 3-bromo-5-(trifluoromethyl)benzylcarbamate

Cat. No.: B8151647
M. Wt: 354.16 g/mol
InChI Key: KIPHKPMTJUXJCR-UHFFFAOYSA-N
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Description

tert-Butyl 3-bromo-5-(trifluoromethyl)benzylcarbamate: is an organic compound that features a tert-butyl carbamate group attached to a benzyl ring substituted with bromine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-bromo-5-(trifluoromethyl)benzylcarbamate typically involves the reaction of 3-bromo-5-(trifluoromethyl)benzylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in tert-Butyl 3-bromo-5-(trifluoromethyl)benzylcarbamate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The benzyl group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.

    Reduction Reactions: The compound can undergo reduction reactions, particularly at the bromine site, to form the corresponding hydrogenated product.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed:

  • Substitution reactions yield various substituted benzylcarbamates.
  • Oxidation reactions yield benzaldehyde or benzoic acid derivatives.
  • Reduction reactions yield hydrogenated benzylcarbamates.

Scientific Research Applications

Chemistry: tert-Butyl 3-bromo-5-(trifluoromethyl)benzylcarbamate is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block in organic synthesis.

Biology and Medicine: The compound is studied for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds.

Industry: In the materials science field, this compound is explored for its potential use in the development of advanced materials, such as polymers with unique properties.

Mechanism of Action

The mechanism of action of tert-Butyl 3-bromo-5-(trifluoromethyl)benzylcarbamate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity due to its electron-withdrawing properties, which can influence the electronic environment of the molecule.

Comparison with Similar Compounds

  • tert-Butyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate
  • 1-Bromo-3,5-bis(trifluoromethyl)benzene
  • 3-Bromobenzotrifluoride

Comparison:

  • tert-Butyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate differs by having a fluoro group instead of a benzyl group, which can affect its reactivity and applications.
  • 1-Bromo-3,5-bis(trifluoromethyl)benzene lacks the carbamate group, making it less versatile in certain synthetic applications.
  • 3-Bromobenzotrifluoride is simpler in structure, lacking the tert-butyl and carbamate groups, which limits its use in more complex synthetic pathways.

The unique combination of substituents in tert-Butyl 3-bromo-5-(trifluoromethyl)benzylcarbamate makes it a valuable compound for various applications, distinguishing it from its similar counterparts.

Properties

IUPAC Name

tert-butyl N-[[3-bromo-5-(trifluoromethyl)phenyl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrF3NO2/c1-12(2,3)20-11(19)18-7-8-4-9(13(15,16)17)6-10(14)5-8/h4-6H,7H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIPHKPMTJUXJCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=CC(=C1)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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